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  • Product: 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride
  • CAS: 2138254-74-5

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectral Analysis of 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol Hydrochloride

Abstract Bicyclo[2.2.2]octane derivatives are highly prized in medicinal chemistry as rigid, three-dimensional bioisosteres for para-substituted benzenes and tert-butyl groups. The compound 2-(Aminomethyl)bicyclo[2.2.2]o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Bicyclo[2.2.2]octane derivatives are highly prized in medicinal chemistry as rigid, three-dimensional bioisosteres for para-substituted benzenes and tert-butyl groups. The compound 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride represents a densely functionalized, sp³-rich scaffold. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for downstream pharmaceutical applications. This whitepaper provides an in-depth, self-validating technical guide to the ¹H and ¹³C NMR spectral analysis of this compound, detailing the stereochemical causality behind its complex spectral features.

Structural Dynamics and Stereochemical Causality

To interpret the NMR spectra of 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride, one must first understand the geometric constraints of the bicyclo[2.2.2]octane framework. The unsubstituted parent compound, bicyclo[2.2.2]octane, possesses high symmetry (D₃h), resulting in highly degenerate NMR signals[1].

However, the introduction of a hydroxyl (-OH) and an aminomethyl (-CH₂NH₃⁺) group at the C-2 position fundamentally alters the molecule's symmetry:

  • Creation of a Stereocenter: The C-2 carbon becomes a chiral center. This desymmetrization means that the molecule no longer possesses a plane of symmetry passing through the C1-C4 bridgeheads.

  • Diastereotopic Protons: Because C-2 is chiral, the two protons of the adjacent aminomethyl group (C-9) are diastereotopic . They reside in permanently distinct magnetic environments regardless of C-C bond rotation. Consequently, they resonate at different chemical shifts and exhibit strong geminal coupling (²J), forming a characteristic AB spin system.

  • Framework Desymmetrization: In the unsubstituted core, the three ethylene bridges are equivalent. In this functionalized analog, the C3 bridge, the C5-C6 bridge, and the C7-C8 bridge are all magnetically inequivalent. This results in a highly dispersed ¹³C NMR spectrum where nearly every carbon atom yields a distinct signal[2].

Self-Validating Experimental Protocol

A structural elucidation protocol is only as robust as its internal validation mechanisms. The following step-by-step methodology ensures high-resolution data acquisition by mitigating common artifacts such as chemical exchange and frequency drift.

NMR_Workflow Prep 1. Sample Prep Anhydrous DMSO-d6 Tune 2. Probe Tuning & Shimming Validate FWHM ≤ 0.6 Hz Prep->Tune Acq1D 3. 1D Acquisition 1H & 13C NMR Tune->Acq1D Acq2D 4. 2D Acquisition COSY, HSQC, HMBC Acq1D->Acq2D Process 5. Data Processing Zero-filling & FT Acq2D->Process

Logical workflow for self-validating NMR acquisition of functionalized bicyclic compounds.

Step-by-Step Methodology

Step 1: Sample Integrity & Preparation

  • Action: Dissolve 15-20 mg of the hydrochloride salt in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D).

  • Causality: DMSO-d₆ is chosen over D₂O to prevent the rapid hydrogen-deuterium (H/D) exchange of the -OH and -NH₃⁺ protons. Observing these exchangeable protons is critical for confirming the salt form.

  • Validation Checkpoint: The residual water peak at ~3.33 ppm must integrate to less than 0.1 relative to the internal standard (TMS at 0.00 ppm) to ensure anhydrous conditions.

Step 2: Temperature Equilibration & Probe Tuning

  • Action: Insert the sample and equilibrate the probe temperature at exactly 298.0 K for 10 minutes prior to locking.

  • Causality: Probe temperature fluctuations alter the solvent viscosity and lock frequency, leading to line broadening during long ¹³C acquisitions.

  • Validation Checkpoint: The lock signal must remain stable within ±1% variance before executing Automated Tuning and Matching (ATM).

Step 3: Shimming and Line Shape Validation

  • Action: Execute 3D gradient shimming (e.g., TopShim).

  • Causality: The bicyclic ring protons form complex, overlapping multiplets. Poor magnetic field homogeneity will obscure fine J-couplings.

  • Validation Checkpoint: Measure the full-width at half-maximum (FWHM) of the residual DMSO peak (2.50 ppm). Proceed only if FWHM ≤ 0.6 Hz.

Step 4: Acquisition Parameters

  • ¹H NMR: Pulse program zg30, relaxation delay (D1) = 2.0 s, Number of Scans (NS) = 16.

  • ¹³C NMR: Pulse program zgpg30 (proton-decoupled), D1 = 2.0 s, NS = 1024.

Spectral Interpretation: ¹H NMR

The ¹H NMR spectrum is characterized by the distinct separation of the heteroatom-bound protons, the diastereotopic aminomethyl protons, and the complex aliphatic envelope of the bicyclic core.

Table 1: ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J in Hz)Assignment & Causality
-NH₃⁺ 7.80 - 8.20br s3H-Ammonium protons. Broadened due to intermediate chemical exchange and the rapid quadrupolar relaxation of the ¹⁴N nucleus (Spin I=1).
-OH 4.80 - 5.10s1H-Hydroxyl proton. Appears as a sharp singlet in strictly anhydrous DMSO-d₆.
H-9a ~ 3.10d1H~ 13.0Diastereotopic aminomethyl proton. Forms an AB spin system due to the adjacent C-2 stereocenter.
H-9b ~ 2.95d1H~ 13.0Second half of the diastereotopic aminomethyl AB spin system.
H-1 ~ 1.75m1H-Bridgehead proton adjacent to the oxygenated C-2.
H-4 ~ 1.65m1H-Bridgehead proton at the opposite apex of the cage.
H-3, 5, 6, 7, 8 1.20 - 1.90m10H-Overlapping multiplets of the remaining bicyclic ring methylenes.

Spectral Interpretation: ¹³C NMR

The ¹³C NMR spectrum provides definitive proof of the framework desymmetrization. While the parent bicyclo[2.2.2]octane shows only two carbon signals (bridgeheads at ~24 ppm, methylenes at ~26 ppm)[1], the functionalized target exhibits nine distinct carbon resonances. The introduction of the hydroxyl group dramatically deshields the C-2 carbon to >70 ppm[3].

Table 2: ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

PositionChemical Shift (ppm)TypeAssignment & Causality
C-2 ~ 71.5CqOxygen-bearing quaternary carbon. Highly deshielded by the electronegative -OH group[3].
C-9 ~ 46.2CH₂Aminomethyl carbon. Deshielded by the adjacent nitrogen atom.
C-1 ~ 36.8CHBridgehead carbon adjacent to C-2. Experiences a β-deshielding effect[2].
C-3 ~ 34.5CH₂Ring methylene adjacent to C-2. Also experiences a strong β-effect.
C-4 ~ 24.1CHBridgehead carbon opposite to C-2.
C-5, C-7 22.0 - 26.0CH₂Ring methylenes. Magnetically inequivalent due to the C-2 chiral center.
C-6, C-8 20.0 - 24.0CH₂Ring methylenes. Magnetically inequivalent due to the C-2 chiral center.

2D NMR Elucidation Strategy

To unambiguously assign the overlapping aliphatic signals, 2D NMR techniques are employed.

  • ¹H-¹H COSY maps the continuous spin systems of the isolated ethylene bridges.

  • ¹H-¹³C HSQC differentiates the CH₂ groups from the CH bridgeheads.

  • ¹H-¹³C HMBC is the critical definitive experiment. It establishes the connectivity of the exocyclic aminomethyl group to the bicyclic core by observing long-range scalar couplings (²J and ³J).

HMBC_Correlations H9 H-9 (Aminomethyl) C2 C-2 (Quaternary) H9->C2 2J C1 C-1 (Bridgehead) H9->C1 3J C3 C-3 (Methylene) H9->C3 3J

Key HMBC long-range correlations validating the C-2 substitution pattern and framework connectivity.

As illustrated above, the diastereotopic protons of the aminomethyl group (H-9) will show a strong ²J correlation to the oxygen-bearing quaternary carbon (C-2), and ³J correlations to the adjacent bridgehead (C-1) and methylene (C-3) carbons. This specific HMBC network is the ultimate self-validating proof of the 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol architecture.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 140410, Bicyclo(2.2.2)octan-2-ol" PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9235, Bicyclo[2.2.2]octane" PubChem. Available at: [Link]

  • Palkó, M., Sohár, P., & Fülöp, F. "Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives" Molecules 2011, 16(9), 7697-7714. Available at:[Link]

Sources

Exploratory

Technical Whitepaper: Safety, Toxicity, and Handling of 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol Hydrochloride

Executive Summary & Structural Causality In modern medicinal chemistry, the transition from planar aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy to improve pharmacokinetic profiles and redu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In modern medicinal chemistry, the transition from planar aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy to improve pharmacokinetic profiles and reduce off-target toxicity. The bicyclo[2.2.2]octane system serves as a premier rigid bioisostere for para-substituted benzenes and tert-butyl groups.

The compound 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride (CAS: 2138254-74-5) represents a highly functionalized building block combining this rigid lipophilic core with a β-amino alcohol moiety[1][2].

The Causality of the Salt Form: Free-base aliphatic amines are frequently susceptible to atmospheric oxidation and can present as difficult-to-handle viscous oils. Formulating this compound as a hydrochloride salt forces it into a stable, crystalline state, drastically improving shelf-life and aqueous solubility[3]. However, as detailed in this guide, the dissociation of this salt in unbuffered aqueous environments releases equimolar hydrochloric acid, a critical factor that must be controlled to prevent artifactual data in downstream biological assays.

Physicochemical Profiling

To establish a self-validating framework for experimental design, we must first define the quantitative parameters of the compound. The high Fsp³ character of the bicyclic system drives its lipophilicity, while the amino alcohol provides essential hydrogen bond donor/acceptor vectors[2].

Table 1: Physicochemical & Identification Data
ParameterValue / Description
Chemical Name 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride
CAS Registry Number 2138254-74-5
Molecular Formula C₉H₁₇NO · HCl (or C₉H₁₈ClNO)
Molecular Weight 191.7 g/mol
SMILES String Cl.NCC1(O)CC2CCC1CC2
Physical State Solid (Crystalline Hydrochloride Salt)

Safety Data Sheet (SDS) Core Framework

While a highly specific regulatory SDS for CAS 2138254-74-5 may lack extensive human in vivo data, we can accurately construct its hazard profile based on the established behavior of analogous bicyclo[2.2.2]octane derivatives and amino alcohol hydrochlorides[3][4].

Hazard Identification (GHS Classification)
  • Skin Irritation (Category 2 - H315): The lipophilic nature of the bicyclic core allows it to partition into the stratum corneum, while the acidic nature of the localized HCl salt can cause protein denaturation[4][5].

  • Eye Irritation (Category 2A - H319): Direct contact with the salt form will cause immediate localized acidification of the ocular mucosa[4][5].

  • STOT SE 3 (H335): Inhalation of the crystalline dust may cause respiratory tract irritation[4][5].

Causality-Driven Handling & Storage
  • Hygroscopicity: Hydrochloride salts of amino alcohols are inherently hygroscopic. Storage must be maintained in a desiccator at 2–8°C. Causality: Absorption of atmospheric moisture leads to caking, which alters the effective molecular weight of the bulk powder, leading to systematic concentration errors during serial dilutions.

  • PPE Requirements: Nitrile gloves, safety goggles, and an N95/FFP2 particulate respirator when weighing bulk powders to prevent mucosal exposure to the acidic dust[3].

Toxicity Profile & Mechanistic Insights

The biological activity of β-amino alcohols is highly dependent on their lipophilicity and pKa. In vitro studies on analogous amino alcohols (e.g., tested against A549 lung adenocarcinoma cells) demonstrate that these compounds typically exhibit IC₅₀ values in the 15–100 µM range[6][7].

Mechanism of Cytotoxicity (Lysosomal Trapping): The primary driver of off-target cytotoxicity for lipophilic amines is lysosomal trapping (lysosomotropism). The unprotonated free base easily diffuses across the cell membrane. Once inside the acidic environment of the lysosome (pH ~4.5), the amine (pKa ~9.5) becomes rapidly protonated. The charged species can no longer diffuse back across the membrane, leading to massive intracellular accumulation, osmotic swelling, lysosomal rupture, and subsequent apoptosis[7].

ToxicityMechanism A Bicyclic Amino Alcohol B Membrane Penetration A->B Lipophilic Scaffold C Lysosomal Trapping B->C Amine Protonation D Mitochondrial Stress B->D Intracellular Accumulation E Cytotoxicity / Apoptosis C->E Osmotic Swelling D->E ATP Depletion

Proposed mechanism of lipophilic amino alcohol cytotoxicity via lysosomal trapping.

Table 2: Anticipated Toxicity Thresholds
Toxicity EndpointAnticipated Range / ClassificationMechanistic Rationale
In vitro Cytotoxicity (IC₅₀) 15 µM – 100 µMDependent on cell line; driven by lysosomotropism and membrane disruption[6][7].
Acute Oral Toxicity Category 4 (H302)Based on structural analogs of bicyclo[2.2.2]octane derivatives[4][8].
Mutagenicity (Ames) NegativeScaffold lacks structural alerts for DNA intercalation or alkylation.

Self-Validating Experimental Protocols

To accurately assess the cytotoxicity of 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride, researchers must employ a self-validating system. A common failure point in assaying hydrochloride salts is the localized drop in media pH, which causes cell death via acidosis rather than true pharmacological toxicity. The following protocol controls for this variable[7][9].

Protocol: pH-Controlled MTT Cytotoxicity Assay

Step 1: Compound Preparation & pH Neutralization

  • Dissolve the compound in 100% cell-culture grade DMSO to create a 100 mM stock solution.

  • Dilute the stock into complete culture media (e.g., DMEM + 10% FBS).

  • Critical Causality Step: Check the pH of the highest concentration working solution (e.g., 1000 µM). If the pH drops below 7.2 due to the HCl salt, titrate with 0.1 M NaOH or use a HEPES-buffered media to restore physiological pH (7.4) prior to cell exposure.

Step 2: Cell Seeding

  • Seed A549 or HepG2 cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of media[7][9].

  • Incubate for 24 hours at 37°C in 5% CO₂ to allow for adherence and entry into the log-growth phase.

Step 3: Treatment & Self-Validation

  • Aspirate the seeding media and replace with 100 µL of media containing serial dilutions of the compound (1 µM to 1000 µM).

  • Controls: Include a vehicle control (DMSO matched to the highest concentration, max 0.5% v/v) to rule out solvent toxicity, and a positive control (e.g., 1% Triton X-100) to validate assay dynamic range[7].

  • Incubate for 48 hours.

Step 4: Viability Readout

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. Viable cells will reduce the MTT to insoluble purple formazan via mitochondrial dehydrogenases[9].

  • Carefully aspirate the media and add 100 µL of DMSO to solubilize the formazan crystals.

  • Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis[9].

AssayWorkflow S1 1. Compound Prep (Buffer to pH 7.4) S3 3. Serial Dilution (1-1000 µM) S1->S3 S2 2. Cell Seeding (96-well plate) S2->S3 S4 4. Incubation (48h, 37°C) S3->S4 S5 5. Viability Readout (MTT Assay) S4->S5 S6 6. Data Analysis (IC50 Calculation) S5->S6

Self-validating workflow for assessing the cytotoxicity of hydrochloride salts.

References

  • Molport. "2-(aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride | 2138254-74-5." Molport.com. Available at: [Link]

  • NextSDS. "bicyclo[2.2.2]octane-1-carbaldehyde — Chemical Substance Information." Nextsds.com. Available at:[Link]

  • MDPI. "Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity." Mdpi.com. Available at:[Link]

  • RSC Publishing. "Synthesis, characterization and anticancer activities of Zn²⁺, Cu²⁺, Co²⁺ and Ni²⁺ complexes involving chiral amino alcohols." Rsc.org. Available at: [Link]

  • Valsynthese SA. "Material Safety Data Sheet BICYCLO[2.2.2]OCTANE-2,3,5,6-TETRACARBOXYLIC ACID." Valsynthese.ch. Available at:[Link]

  • MsdsDigital. "CORRGUARD-95 Safety Data Sheet." Msdsdigital.com. Available at: [Link]

Sources

Foundational

Thermodynamic stability of bicyclo[2.2.2]octane derivatives in aqueous solutions

An In-Depth Technical Guide to the Thermodynamic Stability of Bicyclo[2.2.2]octane Derivatives in Aqueous Solutions Authored by: A Senior Application Scientist Foreword: The Enduring Significance of a Rigid Scaffold in D...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Bicyclo[2.2.2]octane Derivatives in Aqueous Solutions

Authored by: A Senior Application Scientist

Foreword: The Enduring Significance of a Rigid Scaffold in Drug Discovery

The bicyclo[2.2.2]octane (BCO) framework, a rigid and three-dimensional carbocycle, has emerged as a cornerstone in modern medicinal chemistry. Its unique conformational rigidity allows for the precise spatial orientation of functional groups, a critical attribute in the design of selective and potent therapeutic agents.[1][2][3] By serving as a non-aromatic bioisostere for the para-substituted phenyl ring, the BCO scaffold offers a pathway to escape "flatland," potentially improving physicochemical properties such as aqueous solubility and metabolic stability, which are often challenging in drug development.[4][5] This guide provides a comprehensive exploration of the thermodynamic stability of BCO derivatives in aqueous solutions, a crucial factor governing their behavior in biological systems. We will delve into the theoretical underpinnings of their stability, practical methodologies for its determination, and the influence of various substituents on their thermodynamic profiles.

The Bicyclo[2.2.2]octane Core: A Thermochemical Perspective

The inherent stability of the bicyclo[2.2.2]octane skeleton provides a robust foundation for its derivatives. Thermochemical data for the parent compound, while primarily determined in the gas and solid phases, offer valuable insights into its energetic landscape.

Enthalpy of Formation and Strain Energy

The standard enthalpy of formation (ΔfH°solid) of solid bicyclo[2.2.2]octane is approximately -147.1 ± 0.84 kJ/mol.[6] The rigid, cage-like structure of BCO does impart some degree of ring strain compared to an acyclic alkane, but it is significantly less strained than smaller bicyclic systems. This moderate strain contributes to its overall kinetic and thermodynamic stability.

Phase Transitions and Intermolecular Forces

Bicyclo[2.2.2]octane is a crystalline solid at room temperature, with a melting point of around 447.48 K.[7] It undergoes a solid-solid phase transition at 164.25 K.[7] The enthalpy of sublimation (ΔsubH°) provides a measure of the strength of intermolecular forces in the solid state.[8][9] For drug development, understanding these forces is crucial as they influence crystal packing and, consequently, solubility and dissolution rates.

Solvation in Aqueous Media: A Thermodynamic Balancing Act

The transfer of a bicyclo[2.2.2]octane derivative from a non-polar environment (or the solid state) into water is governed by a complex interplay of thermodynamic factors. The overall Gibbs free energy of solvation (ΔG_solv) dictates the spontaneity of this process and is composed of enthalpic (ΔH_solv) and entropic (ΔS_solv) contributions:

ΔG_solv = ΔH_solv - TΔS_solv

The Hydrophobic Core

The hydrocarbon backbone of the bicyclo[2.2.2]octane scaffold is inherently hydrophobic. The dissolution of this non-polar structure in water is typically entropically unfavorable due to the ordering of water molecules around the solute to maximize hydrogen bonding, a phenomenon known as the hydrophobic effect. This entropic penalty is a significant barrier to aqueous solubility.

The Role of Substituents: Tuning Aqueous Stability

The thermodynamic stability and solubility of BCO derivatives in water are critically dependent on the nature and position of their substituents.

2.2.1. Polar and Ionizable Groups

The introduction of polar functional groups, such as hydroxyls (-OH), amines (-NH2), and carboxylic acids (-COOH), can dramatically enhance aqueous solubility and stability. These groups can engage in favorable hydrogen bonding and dipole-dipole interactions with water molecules, providing an enthalpic driving force for solvation that can offset the entropic cost of dissolving the hydrophobic core.

For example, bicyclo[2.2.2]octane-1,4-diol, with two hydroxyl groups at the bridgehead positions, is expected to have significantly higher aqueous solubility than the parent hydrocarbon due to its ability to act as both a hydrogen bond donor and acceptor.[10]

2.2.2. Substituent Effects on Acidity and Basicity

Computational studies on substituted bicyclo[2.2.2]octane-1-carboxylic acids have shown that the electronic effects of substituents are transmitted through the rigid framework primarily via a field effect, influencing the acidity of the carboxylic acid group.[11] This, in turn, affects the ionization state of the molecule at a given pH, which is a critical determinant of aqueous solubility and biological activity.

The following diagram illustrates the key factors influencing the aqueous stability of a substituted BCO derivative:

G cluster_solute BCO Derivative cluster_solvent Aqueous Environment cluster_interactions Thermodynamic Contributions to Solvation BCO Hydrophobic BCO Core Substituent Functional Group(s) (e.g., -OH, -COOH, -NH2) Hydrophobic Hydrophobic Effect (Entropically Unfavorable) BCO->Hydrophobic Dominant Interaction HBonding Hydrogen Bonding & Dipole-Dipole Interactions (Enthalpically Favorable) Substituent->HBonding Key Interaction Water Water Molecules

Figure 1. A schematic representation of the thermodynamic forces governing the aqueous solvation of a functionalized bicyclo[2.2.2]octane derivative.

Experimental Determination of Thermodynamic Stability in Aqueous Solutions

Precise quantitative data on the thermodynamic stability of BCO derivatives in water is best obtained through rigorous experimental methodologies.

Solubility Measurement: The Shake-Flask Method

The equilibrium solubility of a compound is a direct reflection of its thermodynamic stability in a given solvent. The shake-flask method is a reliable technique for determining this parameter.

Protocol: Shake-Flask Solubility Determination [10]

  • Preparation: Add an excess amount of the bicyclo[2.2.2]octane derivative to a series of vials containing a known volume of purified water (or a relevant aqueous buffer).

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: Cease agitation and allow the vials to stand undisturbed at the same constant temperature to permit the undissolved solid to settle.

  • Sampling and Quantification: Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filter the sample if necessary. Quantify the concentration of the dissolved compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Quantitative Nuclear Magnetic Resonance (qNMR).

The following workflow diagram outlines the shake-flask method:

G A 1. Add Excess Compound to Aqueous Medium B 2. Agitate at Constant Temperature (24-72h) A->B Equilibration C 3. Allow Undissolved Solid to Settle B->C Phase Separation D 4. Withdraw and Filter Supernatant C->D Sampling E 5. Quantify Concentration (e.g., HPLC) D->E Analysis G cluster_ITC Isothermal Titration Calorimeter cluster_cells Adiabatic Jacket Reference Reference Cell (Aqueous Buffer) Sample Sample Cell (Aqueous Buffer) Syringe Injection Syringe (BCO Derivative Solution) Syringe->Sample Titration

Figure 3. A simplified diagram of an Isothermal Titration Calorimeter setup for measuring the enthalpy of solution.

By combining solubility data (which can be used to calculate ΔG_solv) and calorimetric data (for ΔH_solv), the entropic contribution (ΔS_solv) to the solvation process can be determined.

Chemical Stability Assessment: Forced Degradation Studies

Beyond thermodynamic stability with respect to solvation, the chemical stability of a BCO derivative in an aqueous environment is paramount. Forced degradation studies are employed to understand potential degradation pathways.

Protocol: Forced Degradation Study [10]

  • Stock Solution Preparation: Prepare a stock solution of the BCO derivative in a suitable solvent system (e.g., water/acetonitrile).

  • Stress Conditions: Subject aliquots of the stock solution to various stress conditions, including:

    • Acidic Hydrolysis: 0.1 M - 1 M HCl

    • Basic Hydrolysis: 0.1 M - 1 M NaOH

    • Oxidative Stress: 3% - 30% H₂O₂

    • Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C, 80°C)

  • Time Points: Sample the stressed solutions at various time intervals.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradants.

Computational Approaches to Predicting Aqueous Stability

In the absence of extensive experimental data, computational methods provide a valuable means of predicting the thermodynamic stability of bicyclo[2.2.2]octane derivatives in aqueous solutions.

Free Energy of Hydration Calculations

The hydration free energy (ΔG_hyd), the free energy change associated with transferring a molecule from the gas phase to an aqueous solution, is a key parameter for assessing aqueous stability. Modern computational chemistry offers several methods to calculate this value, often employing a combination of quantum mechanics (QM) and molecular mechanics (MM).

Computational Workflow for Hydration Free Energy

G A 1. Build 3D Structure of BCO Derivative B 2. Solvate in a Water Box (Explicit Solvent Model) A->B C 3. Perform Molecular Dynamics (MD) Simulations B->C D 4. Calculate Free Energy (e.g., Thermodynamic Integration) C->D E 5. Analyze Thermodynamic Parameters (ΔG, ΔH, ΔS) D->E

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Coupling Reactions Involving 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol Hydrochloride

Introduction: The Bicyclo[2.2.2]octane Scaffold in Modern Drug Discovery The bicyclo[2.2.2]octane framework is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry.[1] Its def...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bicyclo[2.2.2]octane Scaffold in Modern Drug Discovery

The bicyclo[2.2.2]octane framework is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry.[1] Its defined spatial arrangement allows for the precise projection of pharmacophoric elements, offering a strategy to enhance binding affinity and selectivity for biological targets.[2][3] The subject of this guide, 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol, presents a unique combination of a sterically encumbered primary amine and a tertiary alcohol on this rigid core. This structure is a valuable building block for introducing conformational constraint in drug candidates.

However, the very features that make this molecule attractive also present significant synthetic challenges. The steric bulk surrounding the primary aminomethyl group can impede its reactivity in standard coupling reactions. This guide provides a detailed exploration of key coupling reactions—Buchwald-Hartwig amination, amide bond formation, and Sonogashira coupling—offering insights into the mechanistic considerations and practical protocols necessary to successfully incorporate this versatile building block into complex molecules. The hydrochloride salt form necessitates a neutralization step, typically achieved in situ by the basic conditions of the coupling reactions.

I. Buchwald-Hartwig Amination: Forging C-N Bonds with a Hindered Amine

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds.[4][5] The reaction's success with sterically hindered amines, such as 2-(aminomethyl)bicyclo[2.2.2]octan-2-ol, is highly dependent on the choice of ligand on the palladium center.

Expertise & Experience: Overcoming Steric Hindrance

The primary amine in our target molecule is positioned on a neopentyl-like carbon, creating significant steric shielding. In the Buchwald-Hartwig catalytic cycle, a key step is the reductive elimination from a palladium(II) amido complex to form the C-N bond.[6] Steric congestion can dramatically slow this final, product-forming step. To overcome this, highly electron-rich and sterically bulky phosphine ligands are required. These ligands accelerate the rate of reductive elimination and stabilize the coordinatively unsaturated palladium(0) species, promoting efficient catalytic turnover.[7] Ligands such as those from the Buchwald (e.g., XPhos, tBuXPhos) or Hartwig schools of thought are essential for achieving reasonable yields. The base used is also critical; strong, non-nucleophilic bases like sodium or lithium tert-butoxide are typically required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(L2)-X Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Amine Coordination [Ar-Pd(II)(L2)(RNH2)]+X- Oxidative Addition Complex->Amine Coordination Amine Coordination (RNH2) Amido Complex Ar-Pd(II)(L2)-NHR Amine Coordination->Amido Complex Deprotonation (-HX, Base) Product Ar-NHR Amido Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol is a representative starting point for the coupling of 2-(aminomethyl)bicyclo[2.2.2]octan-2-ol with an aryl bromide. Optimization of ligand, base, and temperature may be necessary for different aryl halides.

Table 1: Reagents for Buchwald-Hartwig Amination

ReagentMolecular WeightAmount (mmol)Equivalents
Aryl Bromide-1.01.0
2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride191.701.21.2
Pd₂(dba)₃915.720.020.04 (Pd)
tBuXPhos478.670.080.08
Sodium tert-butoxide (NaOt-Bu)96.102.52.5
Anhydrous Toluene-5 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and tBuXPhos (0.08 mmol).

  • Reagent Addition: Add 2-(aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride (1.2 mmol) and sodium tert-butoxide (2.5 mmol). Note: The excess base is to neutralize the hydrochloride salt and drive the reaction.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion due to the sterically hindered amine.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel.

Causality and Troubleshooting:

  • Why tBuXPhos? This ligand's large cone angle and electron-donating properties are crucial for promoting the reductive elimination of the sterically demanding product.[7]

  • Incomplete Conversion: If the reaction stalls, consider adding a fresh portion of the catalyst and ligand. Alternatively, switching to a more potent base like Lithium bis(trimethylsilyl)amide (LiHMDS) may be beneficial.

  • Side Reactions: The tertiary alcohol is generally stable but could undergo elimination under harsh basic conditions and high temperatures, although this is unlikely. O-arylation is a potential side reaction with phenols but is less common with tertiary alcohols.[8]

II. Amide Bond Formation: Coupling with Carboxylic Acids

Amide bond formation is one of the most fundamental transformations in organic and medicinal chemistry.[9] The primary amine of 2-(aminomethyl)bicyclo[2.2.2]octan-2-ol can be acylated to form amides, introducing another point of diversity. The steric hindrance of the amine requires careful selection of coupling reagents to ensure efficient reaction.

Expertise & Experience: Activating the Carboxylic Acid

Standard peptide coupling reagents like EDC/HOBt can be effective, but for more challenging or sterically hindered carboxylic acids, more potent activating agents are often necessary.[9] Uronium-based reagents such as HATU or HBTU are generally more reactive and can overcome the lower nucleophilicity of the hindered amine. These reagents convert the carboxylic acid into a highly activated O-acylisourea intermediate, which is readily attacked by the amine. The reaction is typically run in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the acid formed and to freebase the amine hydrochloride starting material. For extremely difficult couplings, converting the carboxylic acid to an acyl fluoride or using a phosphonic anhydride coupling reagent (e.g., T3P) can provide the necessary reactivity.[10]

Experimental Workflow: Amide Coupling

Amide Coupling Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Carboxylic Acid, Amine HCl, and HATU in DMF prep2 Cool to 0 °C prep1->prep2 react1 Add DIPEA dropwise prep2->react1 react2 Stir at RT (2-18 h) react1->react2 react3 Monitor by LC-MS react2->react3 workup1 Quench with Water react3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with aq. LiCl, Brine workup2->workup3 workup4 Dry and Concentrate workup3->workup4 workup5 Purify by Chromatography workup4->workup5

Caption: General workflow for a HATU-mediated amide coupling reaction.

Protocol 2: HATU-Mediated Amide Coupling

This protocol describes a robust method for coupling a generic carboxylic acid with 2-(aminomethyl)bicyclo[2.2.2]octan-2-ol.

Table 2: Reagents for HATU-Mediated Amide Coupling

ReagentMolecular WeightAmount (mmol)Equivalents
Carboxylic Acid-1.01.0
2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride191.701.11.1
HATU380.231.21.2
DIPEA129.253.03.0
Anhydrous DMF-5 mL-

Step-by-Step Methodology:

  • Reagent Solution: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol), 2-(aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride (1.1 mmol), and HATU (1.2 mmol) in anhydrous DMF (5 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Base Addition: Add DIPEA (3.0 mmol) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.

  • Monitoring: Monitor the consumption of the carboxylic acid by LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with a 5% aqueous LiCl solution (2 x 15 mL) to remove residual DMF, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Causality and Troubleshooting:

  • Why HATU? HATU forms a highly reactive activated ester, which is less susceptible to racemization (if the carboxylic acid is chiral) and more effective for coupling with hindered amines compared to carbodiimide-based reagents.[9]

  • Epimerization: If the carboxylic acid has a chiral center alpha to the carbonyl, running the reaction at 0 °C for a longer duration can help minimize epimerization.

  • Low Yield: If the yield is low, ensure all reagents are anhydrous. Water can hydrolyze the activated intermediate. Consider using a stronger coupling reagent or converting the carboxylic acid to an acyl chloride as a more reactive alternative.

III. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] While our primary molecule of interest does not contain a halide, this reaction is highly relevant for functionalizing a halogenated derivative of the bicyclo[2.2.2]octane core. The protocol below is adapted for a hypothetical bromo-substituted derivative, demonstrating the utility of this reaction for scaffold elaboration.[13] The amine/alcohol portion of the molecule would likely remain inert under these conditions, although the amine can act as the base.

Expertise & Experience: Catalyst and Conditions

The classic Sonogashira reaction employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[14] The palladium complex facilitates the oxidative addition of the aryl halide, while the copper acetylide, formed in situ, participates in the transmetalation step.[11] An amine base, such as triethylamine or diisopropylamine, is used both as the solvent and to neutralize the HX byproduct. For substrates sensitive to copper, copper-free Sonogashira protocols have been developed, which often require specialized ligands and different bases.[15] The primary amine on the bicyclooctane scaffold could potentially coordinate to the metal centers, but typically the added amine base is in large excess, minimizing this as a major competing pathway.

Catalytic Cycle: Sonogashira Coupling

Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd_OA Ar-Pd(II)(L2)-X Pd(0)L2->Pd_OA Oxidative Addition (Ar-X) Pd_TM Ar-Pd(II)(L2)-C≡CR Pd_OA->Pd_TM Transmetalation Pd_TM->Pd(0)L2 Reductive Elimination (Ar-C≡CR) CuX CuX Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide H-C≡CR, Base Cu_Acetylide->Pd_OA Cu_Acetylide->CuX

Caption: Intertwined catalytic cycles of the copper-co-catalyzed Sonogashira coupling.

Protocol 3: Sonogashira Coupling of a Halogenated Bicyclo[2.2.2]octane Derivative

This protocol provides a general method for the Sonogashira coupling of a hypothetical bromo-functionalized 2-(aminomethyl)bicyclo[2.2.2]octan-2-ol with a terminal alkyne.

Table 3: Reagents for Sonogashira Coupling

ReagentMolecular WeightAmount (mmol)Equivalents
Bromo-2-(aminomethyl)bicyclo[2.2.2]octan-2-ol Derivative-1.01.0
Terminal Alkyne-1.21.2
Pd(PPh₃)₂Cl₂701.900.030.03
Copper(I) Iodide (CuI)190.450.050.05
Triethylamine (Et₃N)101.1910 mLSolvent
Anhydrous THF-5 mLCo-solvent

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the bromo-bicyclo[2.2.2]octane derivative (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Solvent Addition: Add anhydrous THF (5 mL) and triethylamine (10 mL).

  • Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove copper salts, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product via flash column chromatography.

Causality and Troubleshooting:

  • Role of Copper: The copper(I) iodide co-catalyst is crucial for activating the terminal alkyne, facilitating the transmetalation step with the palladium complex at a lower temperature.[11]

  • Glaser Coupling: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by ensuring strictly anaerobic conditions and by adding the alkyne slowly to the reaction mixture.

  • Poor Solubility: The bicyclo[2.2.2]octane derivatives can be highly crystalline and may have limited solubility. Using a co-solvent like THF or DMF can improve solubility and reaction rates.

Conclusion

2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol is a compelling building block for introducing conformational rigidity into molecular design. While its sterically hindered nature poses challenges for common coupling reactions, these can be overcome through rational selection of modern catalytic systems and reaction conditions. For C-N bond formation via Buchwald-Hartwig amination, the use of bulky, electron-rich phosphine ligands is paramount. For amide bond formation, potent uronium-based coupling reagents like HATU are recommended to ensure efficient acylation. Finally, the Sonogashira coupling provides a powerful tool for elaborating halogenated versions of this scaffold. The protocols and insights provided herein serve as a robust starting point for researchers and drug development professionals aiming to leverage the unique structural features of this valuable synthetic intermediate.

References

  • Chen, F. M., & Benoiton, N. L. (1979). A new method for the preparation of N-acylamino acids. Synthesis, 1979(09), 709-710.
  • Dounay, A. B., & Hatanaka, K. (2010). Palladium-catalyzed cross-coupling reactions in the synthesis of pharmaceuticals. In Palladium in organic synthesis (pp. 139-181). Springer, Berlin, Heidelberg.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-catalyzed amination of aryl halides and related reactions. John Wiley & Sons. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Kondratov, R. V., & Buchwald, S. L. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Organic Letters, 20(6), 1580-1583. [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18064-18075. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Linder, J., & Schober, S. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 857-860. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic studies on the copper-catalyzed N-arylation of amides. Journal of the American Chemical Society, 131(1), 78-88. [Link]

  • Shen, W. (2008). Palladium catalyzed alkylation of enamides with α-bromo carbonyls. Chemical Communications, (35), 4153-4155. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Behera, A., & Behera, R. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 19, 76-83. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]

  • Zhang, H., Cai, Q., & Ma, D. (2010). Copper-catalyzed N-arylation of amides using (S)-N-methylpyrrolidine-2-carboxylate as the ligand. Molecules, 15(3), 1153-1160. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]

  • Jia, W., & Martin, R. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6685), 895-900. [Link]

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727-7729. [Link]

  • Carlson, K. E., et al. (2008). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. Journal of medicinal chemistry, 51(18), 5543-5547. [Link]

  • Google Patents. WO2019075004A1 - Synthesis of bicyclo[2.2.
  • Rafiee, E., & Ghasemi, S. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 9(3), 1545-1566. [Link]

  • Felpin, F. X. (2005). Practical and efficient Suzuki-Miyaura cross-coupling of 2-iodocycloenones with arylboronic acids catalyzed by recyclable Pd(0)/C. The Journal of organic chemistry, 70(21), 8575-8578. [Link]

  • Wang, Z., & Stoltz, B. M. (2018). Enantio-and Diastereoselective Suzuki-Miyaura Coupling with Racemic Bicycles. ChemRxiv. [Link]

  • Stepan, A. F., et al. (2022). Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal chemistry. ResearchGate. [Link]

  • D'yachenko, I. V., & D'yachenko, V. D. (2023). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di-and Polyamines. Molecules, 28(9), 3855. [Link]

  • Paquette, L. A., & Doherty, A. M. (1986). A Versatile Synthesis of Bicyclo[2.2.2]octan-2-one Derivatives. Organic Preparations and Procedures International, 18(4), 261-267. [Link]

Sources

Application

Application Note: Preparation of Biologically Active Spirocyclic Analogs from 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol Hydrochloride

Executive Summary The overreliance on flat, aromatic rings in historical compound libraries has significantly contributed to clinical attrition due to poor aqueous solubility and off-target promiscuity[1]. To "escape fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The overreliance on flat, aromatic rings in historical compound libraries has significantly contributed to clinical attrition due to poor aqueous solubility and off-target promiscuity[1]. To "escape from flatland," modern medicinal chemistry heavily leverages sp³-rich, conformationally restricted scaffolds[1].

2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride is a highly specialized, 3D-rich building block. The bicyclo[2.2.2]octane (BCO) framework serves as a premier bioisostere for the para-phenyl ring[2]. By utilizing the 1,2-aminoalcohol motif embedded within this rigid scaffold, researchers can synthesize spiro-oxazolidinones and spiro-morpholines. These spirocyclic analogs offer superior metabolic stability, enhanced vector projection, and reduced lipophilicity compared to their planar counterparts[3], making them highly desirable for central nervous system (CNS) and antibacterial drug discovery programs.

Mechanistic Rationale & Scaffold Significance

The Bicyclo[2.2.2]octane (BCO) Bioisostere

The BCO scaffold effectively mimics the spatial geometry of a para-substituted benzene ring. The distance between the bridgehead carbons in BCO is approximately 2.60 Å, which closely aligns with the 2.79 Å distance of a para-phenyl ring[2]. However, unlike benzene, BCO possesses a fraction of sp³ carbons ( Fsp3​ ) of 1.0. This disruption of planarity and π

π stacking fundamentally alters the physicochemical profile of the molecule, drastically improving kinetic solubility and mitigating cytochrome P450 (CYP450) inhibition[3]. Furthermore, an analysis of rings in FDA-approved drugs underscores the necessity of exploring novel, saturated ring systems to secure intellectual property and improve clinical success rates[4].
Causality in Derivatization

The juxtaposition of a primary amine and a tertiary alcohol on the same carbon creates a highly sterically congested environment.

  • For Oxazolidinone Synthesis: While 1,1′-Carbonyldiimidazole (CDI) is a common, mild reagent for oxazolidinone formation, the steric bulk of the BCO scaffold can severely hinder the formation and subsequent cyclization of the bulky N-acyl imidazole intermediate[5]. Therefore, triphosgene is the electrophile of choice, offering a smaller transition state and rapid cyclization kinetics.

  • For Morpholine Synthesis: The differential nucleophilicity between the unhindered primary amine and the sterically shielded tertiary alcohol allows for perfectly regioselective N-acylation at cryogenic temperatures, followed by base-promoted intramolecular etherification.

Experimental Workflows & Pathway Design

G A 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol Hydrochloride B Free Base Intermediate A->B NaOH (aq) DCM Extraction C Pathway A: Spiro-Oxazolidinone B->C Triphosgene, DIPEA THF, 0°C to RT D Pathway B: Spiro-Morpholine B->D 1. ClCH2COCl, TEA 2. t-BuOK, THF 3. BH3·THF

Fig 1. Divergent synthetic workflows for generating spiro-heterocycles from the BCO scaffold.

G A 1,2-Aminoalcohol (Free Base) B N-Acyl Chloride Intermediate A->B Triphosgene (0.35 eq) DIPEA, 0°C C Intramolecular Cyclization B->C Alkoxide Attack on Carbonyl D Spiro-Oxazolidinone Product C->D Loss of HCl (Neutralized by DIPEA)

Fig 2. Stepwise mechanism of triphosgene-mediated intramolecular cyclization.

Detailed Protocols: Self-Validating Systems

Pathway A: Synthesis of BCO-Spiro-Oxazolidinone

Objective: Convert the 1,2-aminoalcohol into a rigid spiro-oxazolidinone using triphosgene.

Step 1: Free-Basing the Hydrochloride Salt Causality: The hydrochloride salt renders the amine non-nucleophilic. It must be neutralized prior to electrophilic addition.

  • Suspend 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride (1.0 eq, 10 mmol) in dichloromethane (DCM, 50 mL).

  • Add 1M aqueous NaOH (15 mL) and stir vigorously for 15 minutes at room temperature.

  • Separate the organic layer, extract the aqueous layer with DCM (2 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base as a white solid.

  • Validation Checkpoint (TLC): Rf ~0.3 in 90:9:1 DCM:MeOH:NH₄OH. Stains intensely purple with Ninhydrin (confirming the primary amine).

Step 2: Triphosgene-Mediated Cyclization Causality: Triphosgene is added slowly at 0°C to maintain a low concentration of the highly reactive phosgene intermediate, preventing intermolecular urea formation. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HCl without competing for the electrophile.

  • Dissolve the free base (10 mmol) and DIPEA (3.0 eq, 30 mmol) in anhydrous THF (40 mL) under an argon atmosphere. Cool to 0°C.

  • In a separate vial, dissolve triphosgene (0.35 eq, 3.5 mmol) in anhydrous THF (10 mL).

  • Add the triphosgene solution dropwise over 30 minutes via a syringe pump.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint (LC-MS): Aliquot 10 µL into 1 mL MeCN. The starting material (m/z 156.1 [M+H]⁺) should completely disappear, replaced by the spiro-oxazolidinone product (m/z 182.1 [M+H]⁺).

Step 3: Workup and Isolation

  • Quench the reaction with saturated aqueous NaHCO₃ (20 mL).

  • Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

  • Purify via flash chromatography (Hexanes/EtOAc gradient).

  • Validation Checkpoint (NMR): ¹H NMR will show the disappearance of the broad -OH and -NH₂ signals, and a diagnostic downfield shift of the spiro-adjacent -CH₂- protons.

Pathway B: Synthesis of BCO-Spiro-Morpholine

Objective: Construct a 6-membered morpholine ring via a sequential acylation-alkylation-reduction cascade.

Step 1: Regioselective N-Acylation Causality: At -78°C, chloroacetyl chloride selectively reacts with the primary amine. The tertiary alcohol is sterically blocked by the BCO cage and remains unreactive.

  • Dissolve the free base (10 mmol) and Triethylamine (TEA, 1.2 eq) in anhydrous DCM (50 mL) at -78°C.

  • Add chloroacetyl chloride (1.05 eq) dropwise. Stir for 1 hour, then warm to 0°C and quench with water. Extract and concentrate to yield the N-(chloroacetyl) intermediate.

Step 2: Base-Promoted Intramolecular Cyclization Causality: Potassium tert-butoxide (t-BuOK) is a strong, bulky base that selectively deprotonates the tertiary alcohol, triggering a 6-exo-tet displacement of the chloride to form the morpholin-3-one.

  • Dissolve the intermediate in anhydrous THF (40 mL) and cool to 0°C.

  • Add t-BuOK (1.5 eq) portion-wise. Stir for 2 hours at room temperature.

  • Validation Checkpoint (LC-MS): Target mass shifts to m/z 196.1[M+H]⁺ (Morpholin-3-one).

Step 3: Lactam Reduction Causality: Borane-THF complex selectively reduces the lactam carbonyl to a methylene group without cleaving the newly formed ether linkage.

  • Add BH₃·THF (1.0 M, 3.0 eq) to the morpholin-3-one solution at 0°C. Reflux for 4 hours.

  • Cool to 0°C, carefully quench with MeOH, and reflux for an additional 1 hour to break the boron-amine complex. Concentrate and purify to yield the spiro-morpholine.

  • Validation Checkpoint (LC-MS): Final target mass is m/z 182.2 [M+H]⁺.

Data Presentation: Physicochemical Profiling

The bioisosteric replacement of a flat phenyl ring with the BCO scaffold yields profound improvements in the physicochemical properties of the resulting spirocycles. The table below summarizes the quantitative advantages of this transformation.

PropertyPhenyl-Oxazolidinone (Reference)BCO-Spiro-Oxazolidinone (Analog)Impact on Drug DesignFraction sp³ ( Fsp3​ )0.201.00Dramatically higher 3D complexity, directly correlating with clinical success[1].CLogP2.82.1Reduced lipophilicity, minimizing off-target promiscuity and hERG liability.Kinetic Solubility< 10 µg/mL> 150 µg/mLDisruption of planar π π stacking significantly improves aqueous solubility[2].Metabolic Stability (t½)15 min> 120 minThe sterically shielded spirocenter prevents rapid CYP450-mediated oxidation[3].

References

  • [1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. 1

  • [4] Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry. 4

  • [2] PharmaBlock Sciences. Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring. PharmaBlock Whitepapers.2

  • [3] Tang, et al. (2025). Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. Journal of Medicinal Chemistry. 3

  • [5] Rigo, B., et al. (2001). The Reaction of β‐Amino Alcohols with 1,1′‐Carbonyldiimidazole − Influence of the Nitrogen Substituent on the Reaction Course. European Journal of Organic Chemistry. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol Hydrochloride

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 2-(Aminomethyl)bicyclo[2.2.2]octan-2-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride. The bicyclo[2.2.2]octane scaffold presents unique steric and thermodynamic challenges that frequently lead to poor yields if standard aliphatic protocols are applied.

This document provides mechanistic troubleshooting, validated protocols, and self-correcting analytical checkpoints to maximize your reaction yield.

Diagnostic Workflow Overview

To establish a baseline, the optimized synthetic route bypasses traditional aqueous cyanohydrin formation in favor of a non-aqueous cyanosilylation, followed by a protected reduction and anhydrous salt precipitation.

Synthetic workflow for 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride.

Core Troubleshooting & FAQs

Phase 1: Overcoming Steric Hindrance in Cyanohydrin Formation

Q: Why is my conversion to the cyanohydrin stalling at 50-60% despite using excess NaCN and acid? A: The formation of the cyanohydrin is highly dependent upon the steric and strain factors inherent to the bicyclic ketone[1]. Bicyclo[2.2.2]octan-2-one is sterically encumbered, making the standard aqueous addition of HCN highly reversible and thermodynamically unfavorable. The Fix: Shift to a cyanosilylation approach using Trimethylsilyl cyanide (TMSCN) and a Lewis acid catalyst like Zinc Iodide (ZnI 2​ ). The reaction of TMSCN with sterically hindered ketones in the presence of a catalytic amount of Lewis acid produces the corresponding cyanohydrin trimethylsilyl ethers in very short times and high yields[2]. The formation of the strong silicon-oxygen bond acts as a thermodynamic sink, driving the equilibrium entirely to the product side.

Phase 2: Preventing Yield Loss During Nitrile Reduction

Q: During the LiAlH 4​ reduction, I am recovering significant amounts of the starting bicyclic ketone instead of the amino alcohol. What is causing this? A: You are experiencing retro-cyanation . If you attempt to reduce an unprotected cyanohydrin with Lithium Aluminum Hydride (LiAlH 4​ ), the highly basic hydride first deprotonates the tertiary hydroxyl group. The resulting alkoxide intermediate is unstable and rapidly collapses, expelling the cyanide ion and reverting back to the starting ketone. The Fix: You must reduce the TMS-protected cyanohydrin ether. The bulky TMS group prevents alkoxide formation during the initial hydride attack. Reduction of cyanohydrin ethers can be carried out efficiently with LiAlH 4​ , affording excellent yields of β -aminomethyl alcohols[1]. The TMS group is subsequently cleaved during the aqueous workup, revealing the free amino alcohol.

Divergent reaction pathways: Retro-cyanation vs. successful nitrile reduction.

Phase 3: Eliminating Hygroscopicity in Salt Isolation

Q: My final hydrochloride salt is a sticky, hygroscopic gum instead of a free-flowing powder. How can I induce proper crystallization? A: The free base of this specific amino alcohol is highly polar. When aqueous HCl is used for salt formation, the molecule traps water within its crystal lattice, forming a stubborn hydrate that resists drying and appears as a gum. The Fix: Transition to a strictly anhydrous precipitation system. Dissolve the purified free base in anhydrous Methyl tert-butyl ether (MTBE) and add a stoichiometric amount of 4M HCl in dioxane. The anhydrous environment forces the immediate precipitation of the non-hygroscopic, free-flowing HCl salt.

Self-Validating Experimental Protocol

Every step in this protocol includes a physical or analytical checkpoint to ensure the system is self-validating before you proceed to the next stage.

Step 1: Cyanosilylation (TMS-Cyanohydrin Formation)
  • Setup: In an oven-dried flask under N 2​ , dissolve Bicyclo[2.2.2]octan-2-one (1.0 eq) in anhydrous Dichloromethane (DCM) (0.5 M).

  • Catalysis: Add anhydrous ZnI 2​ (0.05 eq). The mixture will be a heterogeneous suspension.

  • Addition: Cool to 0 °C. Dropwise add TMSCN (1.5 eq). Caution: TMSCN is highly toxic; perform strictly in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: Pull a 0.1 mL aliquot, evaporate the DCM, and run an FT-IR. Self-Validation: The reaction is complete when the strong ketone C=O stretch (~1725 cm −1 ) entirely disappears, replaced by a weak but sharp C N stretch (~2230 cm −1 ).

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with DCM, dry over Na 2​ SO 4​ , and concentrate in vacuo to yield the TMS-cyanohydrin as a crude oil. Proceed without further purification.

Step 2: Nitrile Reduction & Deprotection
  • Setup: Suspend LiAlH 4​ (2.5 eq) in anhydrous THF (0.3 M) at 0 °C under N 2​ .

  • Addition: Dissolve the crude TMS-cyanohydrin (1.0 eq) in a small volume of anhydrous THF and add dropwise to the LiAlH 4​ suspension to control the exothermic hydrogen evolution.

  • Reaction: Reflux the mixture for 4 hours.

  • Fieser-Fieser Workup (Critical): Cool to 0 °C. For every n grams of LiAlH 4​ used, strictly add: n mL of H 2​ O, followed by n mL of 15% aqueous NaOH, followed by 3n mL of H 2​ O.

  • Validation Checkpoint: Self-Validation: If the Fieser quench is performed correctly, the hazardous gelatinous aluminum emulsion will transform into a stark white, granular, easily filterable solid. If it remains a gel, stir longer or add a few more drops of water.

  • Isolation: Filter the granular salts through a Celite pad, wash thoroughly with warm THF, and concentrate the filtrate to yield the free amino alcohol.

Step 3: Anhydrous Salt Formation
  • Setup: Dissolve the crude 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol free base in anhydrous MTBE (10 mL/g).

  • Precipitation: Cool to 0 °C. Dropwise add 4M HCl in dioxane (1.05 eq). A white precipitate will form immediately.

  • Validation Checkpoint: Self-Validation: The solid should be free-flowing and rapidly settle to the bottom of the flask when stirring is paused.

  • Isolation: Filter the solid under a blanket of N 2​ , wash with cold anhydrous MTBE, and dry under high vacuum at 40 °C for 12 hours.

Quantitative Data & Yield Optimization Summary

Use the following metrics to benchmark your scale-up success against industry standards.

Reaction PhaseCommon YieldOptimized YieldPrimary Cause of Yield LossAnalytical Validation Marker
1. Cyanosilylation 50-65%95-98% Unfavorable equilibrium with NaCN/H + IR: Disappearance of C=O (~1725 cm −1 )
2. Nitrile Reduction 30-45%85-90% Retro-cyanation of unprotected OHGC-MS: Product peak at m/z 155
3. Salt Formation 60-70%>90% Hydrate/gum formation in aqueous HClKarl Fischer Titration: <0.5% water

References

  • Evans, D. A., Carroll, G. L., & Truesdale, L. K. (1974). Synthetic applications of trimethylsilyl cyanide. An efficient synthesis of β -aminomethyl alcohols. The Journal of Organic Chemistry, 39(7), 914-917. 1

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis (Fieser Workup Protocol). Elsevier Academic Press.
  • Li, M., Kong, D., et al. (2015). ZnI2-Catalyzed Cyanation of Acyl Chlorides with TMS-CN: An Interesting Role of Iodine. ResearchGate.2

Sources

Optimization

Troubleshooting solubility issues of 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride in organic solvents

A-Technical-Guide-to-Navigating-Solubility-Challenges-in-Organic-Media Understanding the Core Challenge: The Nature of Amine Hydrochloride Salts 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride is an amine salt. The...

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Author: BenchChem Technical Support Team. Date: April 2026

A-Technical-Guide-to-Navigating-Solubility-Challenges-in-Organic-Media

Understanding the Core Challenge: The Nature of Amine Hydrochloride Salts

2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride is an amine salt. The presence of a positively charged ammonium group (-NH3+) and a chloride counter-ion (Cl-) imparts a high degree of polarity to the molecule. This inherent polarity is the primary reason for its poor solubility in non-polar or weakly polar organic solvents.[1] The strong ionic interactions within the crystal lattice of the salt require a significant amount of energy to overcome, a feat that non-polar solvents are ill-equipped to achieve.

Key Molecular Information:

PropertyValueSource
Chemical Name 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride
CAS Number 2138254-74-5[2]
Molecular Formula C9H18ClNO[2]
Molecular Weight 191.7 g/mol [2]

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride not dissolving in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF)?

As an amine hydrochloride salt, your compound is highly polar. Solvents like DCM and THF are considered non-polar or weakly polar and lack the ability to effectively solvate the charged species of the salt. The principle of "like dissolves like" governs solubility, meaning polar compounds are best dissolved in polar solvents.

Q2: What are the recommended starting solvents for attempting to dissolve 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride?

  • High Polarity Protic Solvents: Methanol (MeOH), Ethanol (EtOH), Water

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

Q3: I need to perform a reaction in a non-polar solvent. What is the most effective strategy to get my compound into solution?

If your experimental conditions necessitate a non-polar solvent, the most robust and widely practiced approach is to convert the hydrochloride salt to its corresponding free base, 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol. The free base is significantly less polar and will exhibit much greater solubility in a wider range of organic solvents.[1]

Q4: Can I improve the solubility by heating the mixture?

Gentle heating can increase the rate of dissolution and, in many cases, the overall solubility. However, this approach has its limitations and potential risks. Excessive heat can lead to the degradation of your compound.[1] It is crucial to monitor the stability of your compound at elevated temperatures. For some salts, solubility can counterintuitively decrease with increasing temperature, a phenomenon governed by the enthalpy of dissolution.[3][4]

Troubleshooting Workflows

Workflow 1: Systematic Solvent and Co-Solvent Screening

This workflow is designed to empirically determine a suitable solvent system for your compound without chemical modification.

Caption: General workflow for the conversion of an amine hydrochloride to its free base.

Detailed Experimental Protocols

Protocol 1: Co-Solvent Solubility Screening
  • Preparation: In a series of small vials, suspend a known quantity (e.g., 1-2 mg) of 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride in 0.5 mL of your desired non-polar organic solvent (e.g., DCM, THF, Toluene).

  • Co-Solvent Addition: To each vial, add a polar co-solvent (e.g., Methanol, Ethanol) dropwise (approximately 10-20 µL at a time) while vortexing or stirring.

  • Observation: After each addition, visually inspect for dissolution. Note the approximate volume of co-solvent required to achieve full solubility.

  • Optimization: Once a suitable co-solvent is identified, you can perform a more precise determination of the optimal solvent ratio for your specific concentration needs.

Protocol 2: Conversion of Hydrochloride Salt to Free Base using Aqueous Base
  • Dissolution: Dissolve the 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride in a minimal amount of deionized water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a 1M solution of sodium hydroxide (NaOH) with stirring until the pH of the aqueous phase is basic (pH 9-10, check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times. The free base will move into the organic layer.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated aqueous NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the free base.

Advanced Troubleshooting

Issue: The compound "oils out" instead of dissolving.

  • Explanation: This can occur when the compound melts in the solvent but does not truly dissolve, or if the compound is hygroscopic and has absorbed atmospheric moisture.

  • Solution: Try a different solvent or a co-solvent system that can better solvate both the cation and the anion. If hygroscopicity is suspected, ensure the compound is thoroughly dried under vacuum before attempting dissolution.

Issue: The free base is not stable.

  • Explanation: Some free amines can be less stable than their corresponding hydrochloride salts and may be prone to degradation or side reactions over time. [1]* Solution: It is often best to generate the free base immediately before its intended use in a subsequent reaction. If storage is necessary, keep it under an inert atmosphere (Nitrogen or Argon) at low temperatures.

References

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • MolPort. (n.d.). 2-(aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride. Retrieved from [Link]

  • CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]

  • Stack Exchange. (2016, May 27). Why does the solubility of some salts decrease with temperature? Retrieved from [Link]

  • PubChem. (n.d.). 2-(aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, October 18). How can I free base cystamine dihydrochloride? Retrieved from [Link]

  • Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent? Retrieved from [Link]

  • MDPI. (2024, December 13). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Retrieved from [Link]

  • Quora. (2019, June 25). Why does the solubility of salt decrease with an increase in temperature? Retrieved from [Link]

  • PubMed. (1981, June). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

  • The Italian Association of Chemical Engineering. (n.d.). Effect of Organic Solvents on Separation of Heat Stable Salts (HSSs) Generated During Carbon Dioxide Absorption Using Amine Solu. Retrieved from [Link]

  • ResearchGate. (n.d.). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • PubChem. (n.d.). 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Bicyclo(2.2.2)octan-2-ol. Retrieved from [Link]

Sources

Troubleshooting

Optimizing crystallization conditions for 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride

Welcome to the Technical Support Center for 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol Hydrochloride . As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic and kinetic challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol Hydrochloride . As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic and kinetic challenges associated with crystallizing this specific molecule.

Executive Summary: The Amphiphilic Challenge

Crystallizing 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride requires navigating a unique structural dichotomy. The molecule features a rigid, highly lipophilic bicyclo[2.2.2]octane core juxtaposed with a highly polar, hydrophilic 1,2-aminoalcohol hydrochloride motif. This creates an amphiphilic (surfactant-like) molecule. In mixed solvent systems, this dual nature strongly predisposes the system to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than direct crystal nucleation.

To achieve high-purity crystalline material, our methodologies must precisely control the Metastable Zone Width (MZW) to bypass the LLPS boundary, relying heavily on controlled supersaturation and coulombic interactions, a principle foundational to [1].

Part 1: Standardized Experimental Protocols

To prevent oiling out and ensure polymorphic stability, we utilize an Anti-Solvent Cooling Crystallization approach. This protocol is designed as a self-validating system; each step contains a visual or physical cue to confirm success before proceeding.

Protocol: Isopropanol/Heptane Anti-Solvent Crystallization

This method leverages the protic nature of Isopropanol to solvate the hydrochloride salt, while Heptane acts as a non-polar anti-solvent to desolvate the ions and drive lattice formation.

  • Primary Dissolution: Suspend the crude salt in Isopropanol (3 to 5 volumes) in a jacketed reactor. Heat the mixture to 70°C under moderate agitation.

    • Validation Check: The solution must become completely transparent. If particulates remain after 15 minutes, perform a hot filtration to remove insoluble impurities.

  • MZW Boundary Identification: At 70°C, slowly add Heptane dropwise.

    • Validation Check: Stop addition the moment a faint, persistent turbidity is observed. This visual cue confirms the solution has reached the exact edge of the metastable zone.

  • System Reset (Critical Step): Add 0.1 to 0.2 volumes of hot Isopropanol to the turbid mixture.

    • Validation Check: The solution must return to a completely clear state. This ensures the system is safely within the metastable zone and has retreated from the LLPS (oiling out) region.

  • Controlled Cooling & Seeding: Program the reactor to cool at a linear rate of 0.1°C/min down to 55°C. At 55°C, introduce 1-2 wt% of pure seed crystals.

    • Validation Check: The seed crystals should remain suspended and not dissolve. If they dissolve, the system is undersaturated; reheat and repeat Step 2.

  • Maturation: Continue the 0.1°C/min cooling ramp down to 0–5°C and hold for 2 hours.

    • Validation Check: A thick, easily filterable white slurry will form, indicating successful nucleation and crystal growth.

  • Isolation & Drying: Filter the slurry under a vacuum. Wash the filter cake with 1 volume of ice-cold Heptane. Dry in a vacuum oven at 40°C until a constant weight is achieved.

Workflow A Crude 2-(Aminomethyl)bicyclo [2.2.2]octan-2-ol HCl B Dissolution in Primary Solvent (Isopropanol at 70°C) A->B C Hot Filtration (Remove particulates) B->C D Dropwise Anti-Solvent (Heptane) to Turbidity C->D E Re-heating (Restore clear solution) D->E F Controlled Cooling Ramp (0.1 - 0.2 °C/min) E->F G Seeding (Optional) (Induce nucleation) F->G H Vacuum Filtration & Wash G->H I Vacuum Drying (40°C) H->I

Caption: Optimized anti-solvent cooling crystallization workflow for amine hydrochloride salts.

Part 2: Quantitative Data & Solvent Selection Matrix

Selecting the correct solvent system is critical for amine hydrochlorides. The primary solvent must disrupt the strong ionic lattice, while the anti-solvent must selectively reduce solubility without triggering LLPS. As noted in [3], solvent ratios directly dictate yield and purity.

Solvent System (Primary / Anti-Solvent)Optimal Ratio (v/v)Dielectric ShiftAdvantagesDisadvantages
Isopropanol / Heptane 1:3 to 1:5ModerateExcellent scalability; highly crystalline product; prevents LLPS.Slower evaporation rate during final vacuum drying.
Ethanol / Diethyl Ether 1:5 to 1:10HighRapid crystallization; very easy to dry; high yield.High flammability; rapid dielectric drop easily triggers oiling out.
Methanol / Acetone 1:3 to 1:5LowExcellent for purging highly polar impurities.High risk of forming undesired solvates or hydrates.

Part 3: Troubleshooting Guide

Q: Why does my product "oil out" instead of forming crystals during cooling? A: Oiling out occurs when the supersaturation level exceeds the MZW and crosses into the Liquid-Liquid Phase Separation (LLPS) boundary before crystal nucleation can occur. Because your molecule has a bulky lipophilic core and a highly polar ionic headgroup, rapid cooling or dumping anti-solvent causes the molecules to aggregate into a coacervate (oil) rather than a rigid lattice. Fix: You must lower the kinetic barrier to crystallization. Reheat the mixture until the oil dissolves, add a small amount of primary solvent to lower the concentration, and use a strictly linear, slow cooling ramp (0.1°C/min). Introduce seed crystals just below the solubility curve to force nucleation before the LLPS boundary is reached [4].

Thermodynamics S Supersaturated Solution O Liquid-Liquid Phase Separation (Oiling Out) S->O Rapid cooling / Excess anti-solvent C Crystal Nucleation & Growth S->C Slow cooling / Seeding O->C Extended aging R Re-heat & Adjust Solvent Ratio O->R Troubleshooting R->S Process reset

Caption: Thermodynamic pathways: Liquid-Liquid Phase Separation (LLPS) vs. Crystallization.

Q: My isolated crystals turn into a sticky paste on the filter paper. How do I prevent this? A: Hydrochloride salts of polar amino alcohols are notoriously hygroscopic and can be deliquescent (absorbing enough atmospheric moisture to dissolve themselves). Fix: Do not pull ambient air through the filter cake for extended periods. Break the vacuum immediately once the mother liquor has passed through. Wash with ice-cold, anhydrous anti-solvent, and immediately transfer the damp cake to a vacuum oven. For highly humid environments, perform the filtration under a nitrogen blanket.

Q: My yield is unacceptably low (<50%). How can I optimize supersaturation? A: The hydrochloride salt may remain highly soluble if the primary solvent ratio is too high or if water has contaminated the system (water drastically increases the solubility of amine hydrochlorides). Fix: First, ensure all solvents are anhydrous. Second, concentrate the mother liquor by distilling off 30-50% of the primary solvent under reduced pressure, then repeat the anti-solvent addition step.

Part 4: Frequently Asked Questions (FAQs)

Q: What analytical techniques should I use to verify the purity and polymorphic form of the salt? A: To ensure batch-to-batch consistency, utilize Powder X-Ray Diffraction (PXRD) to confirm the polymorphic solid form. Use High-Performance Liquid Chromatography (HPLC) to verify chemical purity, and Differential Scanning Calorimetry (DSC) to detect any hidden solvates or hydrates that may have formed during crystallization [2].

Q: Is it better to form the salt in situ or crystallize the pre-formed crude salt? A: In situ reactive crystallization often yields higher purity. By dissolving the free base of 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol in an anti-solvent (like MTBE or Heptane) and slowly adding a stoichiometric amount of HCl gas or HCl/Isopropanol, the hydrochloride salt will precipitate immediately upon formation. Because the unreacted impurities typically remain soluble in the non-polar solvent, this method acts as both a salt-formation and purification step simultaneously.

Q: How does the bicyclic structure affect the crystal lattice? A: The rigid [2.2.2] bicyclic system prevents the molecule from folding or adopting multiple flexible conformations. While this reduces conformational polymorphism, the bulky spherical nature of the ring makes dense crystal packing difficult. The lattice relies entirely on strong directional hydrogen bonding between the -OH, the -NH3+, and the Cl- counterion to hold the bulky rings together.

References

  • Salt Selection in Drug Development Pharmaceutical Technology URL:[Link] [1]

  • Crystallisation in Pharmaceutical Processes BIA Separations URL:[Link] [2]

  • Crystallization of Organic Compounds: An Industrial Perspective ResearchGate URL: [Link] [4]

Optimization

Technical Support Center: Managing Hygroscopic Properties of 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol Hydrochloride

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently see researchers struggle with the handling of complex bicyclic amino alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently see researchers struggle with the handling of complex bicyclic amino alcohols. 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride is a highly valuable intermediate in drug development. While formulating this compound as a hydrochloride (HCl) salt significantly enhances its aqueous solubility and bioavailability, it introduces a critical handling challenge: severe hygroscopicity.

This guide provides authoritative, field-proven strategies to manage moisture uptake, ensuring experimental reproducibility, precise dosing, and compound integrity.

Part 1: Mechanistic Insight — The Causality of Moisture Absorption

To effectively manage a chemical, you must understand its behavior at the molecular level. The hygroscopicity of 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride is an inherent consequence of its crystal lattice thermodynamics and molecular structure:

  • The Chloride Counterion Effect: The highly electronegative chloride counterion acts as a potent hydrogen-bond acceptor[1]. When exposed to ambient humidity, chloride ions coordinate with atmospheric water molecules, pulling them directly into the crystal lattice[2].

  • Synergistic Hydrogen Bonding: The protonated primary amine (ammonium group) and the adjacent hydroxyl group on the rigid bicyclic[2.2.2]octane ring act as additional hydrogen-bond donors and acceptors. This creates a highly favorable energetic network for water entrapment.

  • Deliquescence Threshold: If the ambient relative humidity (RH) exceeds the compound's Critical Relative Humidity (CRH), the lattice continuously absorbs water until the solid dissolves in its own absorbed moisture—a process known as deliquescence[3].

Part 2: Troubleshooting & FAQs

Q1: My powder has formed hard clumps or a sticky, glass-like paste inside the vial. What happened, and can I still use it? A1: Your compound has undergone moisture-induced caking or deliquescence[3]. Once the HCl salt absorbs water, the physical state transitions from a free-flowing crystalline powder to a hydrate, and eventually to a concentrated aqueous solution.

  • Causality: Free water disrupts the crystal lattice.

  • Action: Do not use the sticky paste for experiments requiring precise molarity. The mass now includes an unknown weight percentage of water, leading to inaccurate dosing[4]. See Protocol B below for recovery.

Q2: How does moisture uptake affect my assay's reproducibility and chemical stability? A2: Moisture uptake causes two primary systemic failures:

  • Inaccurate Concentrations: If your powder has absorbed 10% water by weight, weighing 10.0 mg means you are only delivering 9.0 mg of the active pharmaceutical ingredient (API)[3]. This causes systemic under-dosing in biological assays.

  • Chemical Degradation: The absorbed moisture creates a localized acidic microenvironment (due to the HCl salt), which can catalyze the hydrolysis of the amine or lead to other degradation pathways over time[5].

Q3: Can I dry the clumped compound in a standard laboratory oven at 100°C? A3: No. Heating an amino alcohol hydrochloride salt in the presence of moisture and ambient oxygen can lead to severe thermal degradation, oxidation, or the loss of hydrogen chloride gas, which converts the salt back to the less soluble free base[6]. You must use vacuum desiccation or lyophilization (freeze-drying) to remove water without applying destructive thermal stress.

Part 3: Quantitative Data — Hygroscopicity Classification

To standardize handling, the European Pharmacopoeia (Ph. Eur.) classifies hygroscopicity based on dynamic vapor sorption (DVS) at 25°C and 80% RH over 24 hours[7]. Based on the structural profile of 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol HCl, it falls into the higher risk categories.

Ph. Eur. ClassificationWeight Gain (% w/w)Handling Requirement for 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol HCl
Class I: Non-hygroscopic < 0.2%Standard ambient handling. (Not applicable to this HCl salt).
Class II: Slightly hygroscopic 0.2% – 2.0%Store in a tightly sealed container. Weigh quickly in ambient air.
Class III: Hygroscopic 2.0% – 15.0%Expected range for this compound. Store in a desiccator. Weigh in a dry box.
Class IV: Very hygroscopic > 15.0%Strict inert atmosphere (Glove box with N2/Ar) required for all steps.

Part 4: Experimental Protocols

Protocol A: Precision Weighing of Hygroscopic Salts

Self-validating mechanism: By minimizing atmospheric exposure and using anhydrous solvents immediately, we prevent the introduction of weighing errors caused by real-time moisture absorption[3].

  • Preparation: Ensure all spatulas, weighing boats, and volumetric flasks are oven-dried and cooled in a desiccator. Move the sealed vial of 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol HCl into a glove box or a low-humidity dry box (RH < 20%).

  • Taring: Tare the analytical balance with the closed weighing vessel inside the dry box.

  • Transfer: Quickly open the vial, transfer the required mass, and immediately seal both the source vial and the weighing vessel.

  • Solvation: Transfer the solid directly into a volumetric flask containing a small volume of anhydrous solvent (e.g., anhydrous DMSO or methanol) to lock the compound in solution.

  • Storage: Backfill the source vial with inert gas (Argon or Nitrogen) before returning it to a desiccator stored at 4°C.

Protocol B: Recovery of Deliquesced/Clumped Compound

Self-validating mechanism: Converting the unknown hydrate back to a dry powder via sublimation ensures the complete removal of water without inducing thermal degradation.

  • Dissolution: Dissolve the clumped/sticky compound entirely in a minimal volume of LC-MS grade, ultra-pure water.

  • Freezing: Transfer the solution to a lyophilization flask and shell-freeze it using a dry ice/acetone bath until completely solid.

  • Lyophilization: Attach the flask to a freeze-dryer (lyophilizer) operating at < 0.1 mbar and -50°C. Leave for 24-48 hours until a fluffy, white, anhydrous powder is reconstituted.

  • Verification: Weigh the recovered powder and store it immediately under Argon in a desiccator.

Part 5: Workflow Visualization

The following decision tree outlines the standard operating procedure for receiving, storing, and handling this compound based on its physical state.

StorageWorkflow Start Receive 2-(Aminomethyl)bicyclo [2.2.2]octan-2-ol HCl CheckSeal Inspect Container Seal Start->CheckSeal SealIntact Seal Intact? CheckSeal->SealIntact StoreDesiccator Store in Desiccator (RH < 20%, 4°C) SealIntact->StoreDesiccator Yes Quarantine Quarantine & Test for Moisture Content SealIntact->Quarantine No Weighing Weighing Required? StoreDesiccator->Weighing GloveBox Use Glove Box / Dry Box with Inert Gas (N2/Ar) Weighing->GloveBox Yes Clumping Observe Clumping or Deliquescence? GloveBox->Clumping Lyophilize Lyophilize / Dry under High Vacuum Clumping->Lyophilize Yes Proceed Proceed with Experiment (Calculate exact molarity) Clumping->Proceed No Lyophilize->Proceed

Workflow for storing and handling hygroscopic 2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol HCl.

Part 6: References

  • Title: Hydrochloride Salt of the GABAkine KRM-II-81. Source: ACS Omega. URL: [Link]

  • Title: Salt Selection in Drug Development. Source: Pharmaceutical Technology. URL: [Link]

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  • Title: Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Source: ResearchGate. URL: [Link]

Sources

Troubleshooting

Reducing byproducts in the amination of bicyclo[2.2.2]octane precursors

Welcome to the technical support center for the amination of bicyclo[2.2.2]octane (BCO) precursors. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuab...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amination of bicyclo[2.2.2]octane (BCO) precursors. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable, rigid scaffold into their molecules. The unique conformational constraints of the BCO core, while desirable for modulating physicochemical properties, present specific challenges during synthesis, particularly in controlling byproduct formation during amination reactions.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab. We will delve into the causality behind these challenges and offer field-proven solutions to optimize your reactions for higher yields and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during amination reactions on BCO precursors. The format is designed to help you quickly identify your issue and implement a solution.

Q1: My Curtius rearrangement of a BCO-acyl azide is producing significant urea byproducts. How can I minimize these?

This is a frequent issue stemming from the high reactivity of the isocyanate intermediate generated during the rearrangement.[3][4] Urea formation occurs when the isocyanate reacts with a primary amine (either the desired product or unreacted starting material), which itself is formed from the isocyanate's reaction with trace amounts of water.[5]

Causality and Solution:

  • Problem: The primary culprit is water in the reaction medium. The isocyanate intermediate is rapidly hydrolyzed by water to an unstable carbamic acid, which then decarboxylates to form the primary amine.[5][6] This amine can then react with another molecule of the isocyanate to form a symmetric urea byproduct.

  • Solution: Rigorous exclusion of water is paramount.

    • Azeotropic Drying: Before the rearrangement, azeotropically dry your acyl azide precursor solution using a suitable solvent like toluene.

    • Anhydrous Solvents: Use freshly distilled, anhydrous solvents for the rearrangement step.

    • In-line Drying: For flow chemistry setups, passing the acyl azide solution through a column packed with a dehydrating agent (e.g., MgSO₄ or Na₂SO₄) immediately before the heated reactor can effectively eliminate trace water and prevent urea formation.[5]

    • Nucleophile Choice: When trapping the isocyanate to form a carbamate, ensure the alcohol nucleophile is anhydrous. Using a large excess of the anhydrous alcohol can also help to outcompete residual water.

.

Curtius_Byproduct cluster_desired Desired Pathway cluster_byproduct Byproduct Pathway AcylAzide BCO-Acyl Azide Heat Δ, -N₂ AcylAzide->Heat Isocyanate BCO-Isocyanate ROH + Anhydrous R-OH Isocyanate->ROH H2O + H₂O - CO₂ Isocyanate->H2O Heat->Isocyanate Carbamate BCO-Carbamate (Desired Product) ROH->Carbamate Amine BCO-Amine Iso2 + BCO-Isocyanate Amine->Iso2 Urea BCO-Urea (Byproduct) H2O->Amine Iso2->Urea

Caption: Formation of urea byproduct in Curtius rearrangement.

Q2: During the Hofmann rearrangement of my saturated BCO-amide, I'm isolating a cyclic urea instead of the expected amine. Why is this happening?

This unexpected outcome is a direct consequence of the rigid BCO scaffold and the specific reaction conditions. A study on the synthesis of 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) derivatives highlighted this exact issue.[1]

Causality and Solution:

  • Problem: For certain substrates, particularly those leading to a 1,2-diamine product on a saturated BCO core, the isocyanate intermediate formed during the Hofmann rearrangement can be trapped intramolecularly.[1][7] If the starting amide has a nearby carbamate or a similar nitrogen nucleophile, this group can attack the isocyanate, leading to the formation of a thermodynamically stable cyclic urea.

  • Solution:

    • Protecting Group Strategy: If a neighboring nitrogen atom is causing the intramolecular cyclization, ensure it is protected with a group that renders it non-nucleophilic under the basic reaction conditions.

    • Substrate Modification: If possible, performing the rearrangement on an unsaturated analogue (e.g., a bicyclo[2.2.2]oct-5-ene) can alter the geometry and electronic properties sufficiently to favor the desired intermolecular reaction over the intramolecular cyclization. The resulting amine can then be hydrogenated in a subsequent step.[1]

    • Alternative Synthesis: If the issue persists, consider an alternative amination strategy that does not proceed through an isocyanate intermediate, such as a Schmidt rearrangement or reductive amination of a corresponding ketone.

Q3: My Buchwald-Hartwig amination of a bromo-BCO derivative is slow and gives hydrodehalogenation byproducts. How can I improve this coupling?

The Buchwald-Hartwig amination is a powerful tool, but its application to sterically hindered scaffolds like BCO can be challenging.[8] Slow reaction rates and byproduct formation often point to issues with the catalyst's activity or stability. An unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene and an imine product.[8]

Causality and Solution:

  • Problem: The steric bulk of the BCO scaffold can hinder the oxidative addition of the palladium catalyst and subsequent reductive elimination.[9] Furthermore, aryl chlorides are generally less reactive than bromides or iodides, which can exacerbate the problem.[10] The choice of ligand and base is critical to overcoming these hurdles.

  • Solution:

    • Ligand Selection: Employ sterically demanding, electron-rich phosphine ligands. "Third-generation" Buchwald ligands like RuPhos or BrettPhos are specifically designed to promote the coupling of hindered substrates and are often more effective than earlier generation ligands like BINAP.

    • Base Selection: The choice of base is crucial. While strong bases like NaOtBu are common, they can sometimes promote side reactions. Consider screening other bases like K₃PO₄ or Cs₂CO₃, which can modulate the catalyst's activity and stability.

    • Solvent and Temperature: Toluene and dioxane are standard solvents. Ensure they are rigorously degassed to prevent catalyst oxidation.[10] While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or side reactions. A careful optimization of the temperature is recommended.

    • Halide Choice: If feasible within your synthetic route, converting the bromo-BCO to the iodo-BCO derivative can significantly accelerate the rate-determining oxidative addition step.[10][11]

Q4: I am observing skeletal rearrangements during the deamination of a BCO-amine. Is this expected?

Yes, skeletal rearrangements are a known possibility with bicyclic systems like BCO, especially in reactions proceeding through carbocationic intermediates. Deamination of bicyclo[2.2.2]octan-2-yl-amine has been shown to produce rearranged bicyclo[3.2.1]octane products.[12]

Causality and Solution:

  • Problem: The rigid BCO framework is prone to strain. Under conditions that generate a carbocation (e.g., deamination with nitrous acid), the system can undergo a Wagner-Meerwein rearrangement to a more stable carbocation, leading to a rearranged bicyclo[3.2.1]octane or other isomeric skeleton.[13]

  • Solution:

    • Avoid Carbocationic Intermediates: Choose synthetic routes that avoid the generation of a "free" carbocation on the BCO skeleton. For introducing an amine, methods with concerted mechanisms are preferable.

    • Use Rearrangement-Free Reactions: The Curtius and Hofmann rearrangements are excellent choices as the alkyl group migration is concerted with the loss of the leaving group (N₂ or Br⁻, respectively), which ensures the retention of the BCO skeleton and the stereochemistry of the migrating carbon.[3][7][14]

    • Reductive Amination: This is another robust method that proceeds through an imine or enamine intermediate and is not prone to skeletal rearrangements.[15]

Frequently Asked Questions (FAQs)

What makes the amination of bicyclo[2.2.2]octane precursors inherently challenging?

The primary challenge stems from the rigid, sterically hindered nature of the BCO scaffold.[1] This rigidity can impede the approach of reagents to the reaction center. Furthermore, the bridgehead positions are subject to Bredt's rule, which states that a double bond cannot be formed at a bridgehead carbon of a small bicyclic system, as this would introduce excessive ring strain.[16] This rule prevents elimination reactions that might otherwise compete with substitution, but the overall steric hindrance remains a key factor influencing reaction rates and requiring carefully optimized conditions.

What are the primary strategies for introducing an amine onto a BCO core?

The optimal strategy depends on the available functional group on your BCO precursor. The table below summarizes the most common approaches.

How do I choose the best amination strategy for my specific BCO precursor?

Use the following decision tree and the summary table to guide your choice based on your starting material.

Amination_Decision_Tree

Caption: Decision tree for selecting an amination method.

Summary of Amination Methods for BCO Precursors
Amination MethodPrecursor Functional GroupKey ReagentsCommon ByproductsKey Troubleshooting Tip
Curtius Rearrangement Carboxylic Acid, Acyl HalideDiphenylphosphoryl azide (DPPA) or NaN₃; heat; nucleophile (e.g., t-BuOH)Symmetrical ureas[5]Rigorously exclude water to prevent hydrolysis of the isocyanate intermediate.[5]
Hofmann Rearrangement Primary AmideBr₂ or NBS, strong base (e.g., NaOH)Cyclic ureas (if neighboring N-nucleophile is present)[1]Modify substrate or protection strategy to prevent intramolecular cyclization.[1]
Reductive Amination Ketone, AldehydeAmine source (e.g., NH₄OAc), reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃)Over-alkylation, unreacted starting materialOptimize pH and choice of reducing agent to favor imine/enamine formation and reduction.[17]
Buchwald-Hartwig Amination Aryl/Vinyl Halide or TriflatePd catalyst, phosphine ligand, base (e.g., NaOtBu)Hydrodehalogenation, imine formation[8]Screen modern, sterically bulky ligands (e.g., RuPhos) and optimize base/solvent combination.[10]

Detailed Experimental Protocol: Curtius Rearrangement for Aminobicyclo[2.2.2]octane Synthesis

This protocol describes the conversion of a bicyclo[2.2.2]octane carboxylic acid to the corresponding Boc-protected amine, a common and stable derivative. The key to success is the careful handling of the isocyanate intermediate to prevent byproduct formation.[14]

Objective: To synthesize a Boc-protected aminobicyclo[2.2.2]octane from the corresponding carboxylic acid via a Curtius rearrangement, minimizing urea byproduct formation.

Materials:

  • Bicyclo[2.2.2]octane carboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Anhydrous toluene

  • Anhydrous tert-butanol (t-BuOH)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the bicyclo[2.2.2]octane carboxylic acid (1.0 equiv).

    • Dissolve the acid in anhydrous toluene (approx. 0.2 M concentration).

  • Acyl Azide Formation:

    • To the stirred solution at room temperature, add triethylamine (1.2 equiv).

    • Slowly add diphenylphosphoryl azide (DPPA) (1.1 equiv) dropwise over 5 minutes. Caution: Azides are potentially explosive. Handle with appropriate care behind a blast shield.

    • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the formation of the acyl azide by TLC (a new, less polar spot should appear).

  • Curtius Rearrangement and Isocyanate Trapping:

    • Once acyl azide formation is complete, add anhydrous tert-butanol (5.0 equiv) to the flask.

    • Heat the reaction mixture to 85-90 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the acyl azide and formation of the carbamate product. The loss of N₂ gas should be visible as gentle bubbling.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure Boc-protected aminobicyclo[2.2.2]octane.

References

  • Weis, R., Schweiger, K., Seebacher, W., & Belaj, F. (n.d.). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. PMC. Retrieved from [Link]

  • Calmès, M., et al. (2021). 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts. Accounts of Chemical Research, ACS Publications. Retrieved from [Link]

  • Scalable Syntheses of Functionalized 2-Oxabicyclo[2.2.2]octanes. (n.d.). Synfacts. Retrieved from [Link]

  • (2016). Cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. ResearchGate. Retrieved from [Link]

  • US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives. (n.d.). Google Patents.
  • Curtius rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

  • (2021). Synthesis of Functionalized Bicyclo[2.2.2]octan-2-ones Skeleton via Tandem Process of Amino Acid Involved Formal [4 + 2] and Decarboxylative–Mannich Sequence. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • (n.d.). Products from Curtius rearrangements and trapping of the corresponding isocyanates. ResearchGate. Retrieved from [Link]

  • (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. PMC. Retrieved from [Link]

  • (n.d.). Deamination of bicyclo[2.2.2]octan-2-yl- and bicyclo[3.2.1]octan-2-yl-amines. Evidence for classical precursors of non-classical carbonium ions. RSC Publishing. Retrieved from [Link]

  • (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Retrieved from [Link]

  • WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives. (n.d.). Google Patents.
  • (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • (n.d.). Optimization of the synthesis of 2‐azabicyclo[2.2.2]octane 3a. ResearchGate. Retrieved from [Link]

  • (n.d.). 4-Aminobicyclo[2.2.2]octanone Derivatives with Antiprotozoal Activities. ResearchGate. Retrieved from [Link]

  • (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • Hofmann rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

  • (n.d.). Asymmetric syntheses of highly functionalized bicyclo [2.2.2] octene derivatives. Science.gov. Retrieved from [Link]

  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. PMC. Retrieved from [Link]

  • (2008). Synthesis of Bicyclo[2.2.2]octane-2,3,5,6,7,8 hexols (Bishomoinositols) as Glycosidase Inhibitors. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • (n.d.). Parallel solution-phase syntheses of functionalised bicyclo[2.2.2]octanes: generation of a library using orchestrated multi-step sequences of polymer-supported reagents and sequesterants. Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing. Retrieved from [Link]

  • (2025). Oxidative Scission of Bicyclo[2.2.2]octenones: Untying the α-Dimethoxycarbonyl. PMC. Retrieved from [Link]

  • (n.d.). Fungal Origins of the Bicyclo[2.2.2]diazaoctane Ring System of Prenylated Indole Alkaloids. Retrieved from [Link]

  • (2025). The Mutually Inspiring Biological and Chemical Synthesis of Fungal Bicyclo[2.2.2]diazaoctane Indole Alkaloids. ACS Publications. Retrieved from [Link]

  • (n.d.). REARRANGEMENTS OF SOME BICYCLIC SYSTEMS being a thesis presented to the University of Glasgow for the Degree of Doctor of Philos. Retrieved from [Link]

  • (n.d.). 1 Rearrangement Reactions. Wiley-VCH. Retrieved from [Link]

  • (2020). Solved Practice Problem 07.68 1-Bromobicyclo[2.2.2]octane. Chegg.com. Retrieved from [Link]

  • (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Retrieved from [Link]

Sources

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